molecular formula C22H16FN3O B11258336 N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11258336
M. Wt: 357.4 g/mol
InChI Key: RTRNRNOLTGEJBA-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the pyridin-2-yl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Attachment of the 4-fluorobenzyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the carboxamide group: This step might involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction might yield quinoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It might exhibit biological activity, making it a candidate for drug discovery.

    Medicine: It could be studied for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
  • N-(4-methylbenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
  • N-(4-bromobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Uniqueness

N-(4-fluorobenzyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the biological activity and chemical properties of a compound, such as increasing metabolic stability and altering lipophilicity.

Properties

Molecular Formula

C22H16FN3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H16FN3O/c23-16-10-8-15(9-11-16)14-25-22(27)18-13-21(20-7-3-4-12-24-20)26-19-6-2-1-5-17(18)19/h1-13H,14H2,(H,25,27)

InChI Key

RTRNRNOLTGEJBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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